molecular formula C17H14FN3O2 B5113896 N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No. B5113896
M. Wt: 311.31 g/mol
InChI Key: DWDGIDLLUMJICM-UHFFFAOYSA-N
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Description

N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities.

Scientific Research Applications

Anticancer Activity

N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide has demonstrated potential as an anticancer agent. Its mechanism of action involves inhibiting cancer cell growth and inducing apoptosis. Researchers have explored its efficacy against specific cancer types, such as breast, lung, and colon cancers. Further studies are needed to elucidate its precise molecular targets and optimize its therapeutic potential .

Antibacterial Properties

In vitro studies have revealed that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. It may disrupt bacterial cell membranes or interfere with essential cellular processes. Its effectiveness against drug-resistant strains warrants further investigation .

Antifungal Effects

N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide has also exhibited antifungal properties. It inhibits fungal growth by disrupting cell wall synthesis or interfering with fungal enzymes. Researchers have explored its potential in treating fungal infections, including candidiasis and dermatophytosis .

Anti-HIV Activity

Certain derivatives of this compound have been evaluated for their anti-HIV activity. They inhibit viral replication in acutely infected cells, making them potential candidates for antiretroviral therapy. Further optimization and clinical trials are necessary to validate their efficacy .

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Further investigations are needed to understand its specific mechanisms and potential clinical applications .

properties

IUPAC Name

N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-2-19-16(22)13-5-3-4-6-14(13)17-20-15(21-23-17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDGIDLLUMJICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

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